molecular formula C8H12F3NO2 B13914660 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid

1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid

Cat. No.: B13914660
M. Wt: 211.18 g/mol
InChI Key: KODWKBQNKPGAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C8H12F3NO2 and a molecular weight of 211.18 g/mol . This compound features a piperidine ring, a six-membered nitrogen-containing heterocycle, substituted with a trifluoroethyl group and a carboxylic acid group. The presence of the trifluoroethyl group introduces unique properties, making this compound of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2,2,2-trifluoroethyl bromide under basic conditions to introduce the trifluoroethyl group. The resulting intermediate is then subjected to carboxylation to form the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Amide Formation: The carboxylic acid group can react with amines to form amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid can be compared with similar compounds such as:

  • 1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid
  • 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
  • Pipecolinic acid (2-piperidinecarboxylic acid)

These compounds share structural similarities but differ in the position of the trifluoroethyl group or the presence of other substituents. The unique combination of the trifluoroethyl group and the carboxylic acid group in this compound imparts distinct properties and reactivity, making it valuable for specific applications .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-4-2-1-3-6(12)7(13)14/h6H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODWKBQNKPGAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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